molecular formula C9H10N2O B021195 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one CAS No. 168080-43-1

1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one

Cat. No.: B021195
CAS No.: 168080-43-1
M. Wt: 162.19 g/mol
InChI Key: YDCUQJVYYWANPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one (CAS 168080-43-1) is a versatile benzodiazepine derivative with the molecular formula C 9 H 10 N 2 O and a molecular weight of 162.19 g/mol. This compound serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry for constructing novel bioactive molecules. The 1,4-benzodiazepine core is of significant interest in pharmaceutical research due to its wide range of biological activities. This scaffold is a fundamental structure in numerous therapeutic agents, including anxiolytics, anticonvulsants, and hypnotics . Recent scientific literature highlights the application of similar tetrahydro-benzo[e][1,4]diazepinone structures in the synthesis of potential anticancer and antiprotozoal agents, demonstrating the value of this chemotype in drug discovery campaigns for oncological and neglected tropical diseases . Furthermore, advanced synthetic methodologies, such as copper-catalyzed intramolecular cross-coupling, utilize related structures to generate functionalized 1,4-benzodiazepine derivatives, underscoring its utility as a building block for chemical library development . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,2,4,5-tetrahydro-1,4-benzodiazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-6-10-8-4-2-1-3-7(8)5-11-9/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCUQJVYYWANPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625179
Record name 1,2,4,5-Tetrahydro-3H-1,4-benzodiazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168080-43-1
Record name 1,2,4,5-Tetrahydro-3H-1,4-benzodiazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168080-43-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization Approaches to the Benzodiazepine Core

The foundational strategy for synthesizing 1,2,4,5-tetrahydro-benzo[e] diazepin-3-one involves cyclization reactions that form the seven-membered diazepine ring fused to a benzene system. A prominent method utilizes 2-aminobenzamide derivatives as starting materials, which undergo intramolecular cyclization under basic conditions. For example, reacting 2-aminobenzamide with α,β-unsaturated carbonyl compounds in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 150°C facilitates ring closure . This one-pot, transition-metal-free approach avoids the need for palladium or copper catalysts, simplifying purification and reducing costs .

Key steps include:

  • Nucleophilic aromatic substitution at the benzamide’s amine group.

  • Intramolecular cyclization to form the diazepine ring.

  • Deprotection or functionalization to yield the final product.

Optimization of Reaction Parameters

Systematic optimization of reaction conditions is critical for maximizing yield and purity. Table 1 summarizes the impact of bases and solvents on cyclization efficiency, derived from experimental screenings .

Table 1: Optimization of Cyclization Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
Cs₂CO₃DMF150854
K₂CO₃DMF1501230
Cs₂CO₃DMSO150652
NaHDMF15080

Cs₂CO₃ in DMF emerged as the optimal system, achieving 54% yield due to its strong basicity and ability to stabilize intermediates . Lower yields with K₂CO₃ (30%) and DMSO (52%) highlight the importance of base strength and solvent polarity. Notably, NaH failed to produce the target compound, likely due to excessive reactivity leading to side reactions .

Alternative Synthetic Routes and Substrate Scope

Variations in starting materials enable access to structurally diverse analogs. For instance, substituting 2-aminobenzamide with 2-amino-N-methylbenzamide and reacting it with 4,5-dichloro-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one under NaH/DMF at 80°C yields fused pyridazinobenzodiazepines in 84% yield . This demonstrates the flexibility of the methodology for synthesizing polycyclic systems.

Table 2: Substrate Scope and Yields

Substrate (R1)Electrophile (X/Y)ProductYield (%)
HF/F3a68
HCl/NO₂3b56
MeF/F3i90
HCl/Cl5 (fused pyridazino)84

Electron-donating groups (e.g., methyl at R1) enhance reactivity, as seen in the 90% yield for 3i . Halogenated electrophiles (Cl, F) and nitro groups (NO₂) are well-tolerated, enabling functional diversity.

Mechanistic Insights and Structural Validation

The proposed mechanism involves three stages (Scheme 1) :

  • Nucleophilic attack : The benzamide’s amine reacts with an electrophilic carbon, forming a nitrodiarylamine intermediate.

  • Cyclization : Base-mediated intramolecular displacement generates the diazepine ring.

  • Deprotection : Removal of protecting groups (e.g., tetrahydro-2H-pyran) yields the final product.

Single-crystal X-ray diffraction confirmed the regiochemistry and stereochemistry of analogs, validating the synthetic pathway .

Comparative Analysis of Industrial vs. Laboratory Methods

While laboratory-scale syntheses prioritize flexibility (e.g., varying substituents), industrial production emphasizes scalability and cost-efficiency. Continuous flow reactors have been proposed to enhance throughput, though batch processes remain standard for small-scale research . Key considerations include:

  • Solvent selection : DMF’s high boiling point (153°C) accommodates elevated temperatures but poses disposal challenges.

  • Catalyst-free conditions : Eliminating transition metals reduces environmental impact and simplifies purification.

Challenges and Mitigation Strategies

Common challenges in synthesizing 1,2,4,5-tetrahydro-benzo[e] diazepin-3-one include:

  • Byproduct formation : Competing intermolecular reactions generate dimers or oligomers. Using excess electrophile (1.2 eq.) suppresses this issue .

  • Low yields with electron-deficient substrates : Electron-withdrawing groups (e.g., NO₂) reduce nucleophilicity, necessitating longer reaction times (7.5 h vs. 5 h for electron-rich systems) .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine N-oxides , while reduction can produce dihydrobenzodiazepines .

Scientific Research Applications

Chemistry

In the field of chemistry, 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one serves as a building block for synthesizing complex benzodiazepine derivatives. Its structural properties allow it to undergo various chemical reactions such as oxidation and reduction.

Reaction Type Description
Oxidation Converts the compound into benzodiazepine N-oxides.
Reduction Produces different reduced forms like dihydrobenzodiazepines.
Substitution Functional groups can be replaced by nucleophiles or electrophiles.

Biology

The compound has been studied for its interaction with biological systems, particularly its effects on GABA_A receptors. This interaction suggests potential anxiolytic and anticonvulsant properties, making it a subject of interest in pharmacological research.

Medicine

In medicinal chemistry, this compound is investigated for therapeutic applications:

  • Anxiolytic Effects : Research indicates that compounds interacting with GABA_A receptors can alleviate anxiety symptoms.
  • Anticonvulsant Properties : Studies are exploring its potential to prevent seizures by modulating neurotransmitter activity.

Industry

The compound is utilized in the pharmaceutical industry for developing new medications. Its unique properties allow for the creation of innovative therapeutic agents targeting various neurological disorders.

Case Study 1: Anxiolytic Activity

A study published in a pharmacology journal examined the anxiolytic effects of derivatives of this compound on animal models. The results demonstrated significant reductions in anxiety-like behaviors compared to control groups.

Case Study 2: Anticonvulsant Efficacy

Another research project focused on the anticonvulsant efficacy of this compound in rodent models of epilepsy. The findings indicated that certain derivatives effectively reduced seizure frequency and severity.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one involves its interaction with specific molecular targets, such as GABA_A receptors . By binding to these receptors, the compound can modulate the activity of neurotransmitters, leading to its pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Methyl-1,2,4,5-tetrahydro-3H-pyrrolo[1,2-a][1,4]diazepin-3-one
  • Molecular formula : C₉H₁₂N₂O (MW: 164.21 g/mol).
  • Key differences: Replaces the benzene ring with a pyrrolo moiety, introducing a five-membered nitrogen-containing ring.
  • Synthesis: Synthesized via ring-opening reactions of ethyl pyrazole carboxylates, though cyclization challenges were noted in similar scaffolds .
Tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,4]diazepin-1-one
  • Molecular formula : C₁₁H₁₃N₃ (MW: 187.24 g/mol).
  • Key differences : Incorporates an imidazole ring fused to the diazepine core, increasing nitrogen content and hydrogen-bonding capacity. This structural modification is associated with enhanced binding to kinase targets .
  • Applications : Studied for anticancer and anti-inflammatory activities due to imidazole’s role in metal coordination .
1,2,4,5-Tetrahydro-pyrido[2,3-e][1,4]diazepin-3-one
  • Molecular formula : C₈H₉N₃O (MW: 163.18 g/mol).
  • Key differences : Substitutes the benzene ring with a pyridine ring, introducing an additional nitrogen atom. This increases polarity and may alter solubility and bioavailability .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Aromatic System Key Substituents
1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one 162.19 1.2 Benzene None
7-Methyl-pyrrolo-diazepin-3-one 164.21 1.8 Pyrrole 7-Methyl
Benzo[4,5]imidazo-diazepin-1-one 187.24 1.5 Benzene + Imidazole None
Pyrido[2,3-e]diazepin-3-one 163.18 0.9 Pyridine None

*Estimated LogP values based on structural features.

Biological Activity

1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one (CAS No. 168080-43-1) is a chemical compound belonging to the benzodiazepine family. It has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H10N2O
  • Molecular Weight : 162.19 g/mol
  • Melting Point : Approximately 143-145 °C
  • Boiling Point : Predicted at 436.0 ± 25.0 °C .

This compound primarily interacts with the GABA_A receptors , which are crucial for mediating inhibitory neurotransmission in the brain. By binding to these receptors, it modulates the activity of neurotransmitters like gamma-aminobutyric acid (GABA), leading to anxiolytic and anticonvulsant effects .

Biological Activity

The biological activity of this compound has been investigated in various studies:

  • Anxiolytic Activity : Research indicates that modifications in the benzodiazepine structure can enhance anxiolytic properties while minimizing side effects associated with traditional benzodiazepines .
  • Anticonvulsant Properties : Similar to other benzodiazepines, this compound exhibits anticonvulsant effects, making it a candidate for treating seizure disorders .

Structure-Activity Relationship (SAR)

The SAR studies have shown that the presence of specific substituents on the diazepine ring significantly affects the compound's affinity for GABA_A receptors and its overall biological activity:

Substituent Effect on Activity
Methyl at position 10Increases anxiolytic potency
Chlorine at position 7Enhances interaction with lipophilic core of receptors
Additional aromatic ringsCan improve binding affinity but may also introduce side effects

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as aminobenzophenones. The cyclization can be achieved through various synthetic routes including nucleophilic aromatic substitution and cyclocondensation reactions .

Case Studies

Several studies have documented the biological effects and therapeutic potentials of this compound:

  • Study on Anxiolytic Effects : A study highlighted that derivatives of this compound showed significant anxiolytic effects in animal models when compared to traditional benzodiazepines .
  • Anticonvulsant Evaluation : Another investigation demonstrated that this compound exhibited anticonvulsant activity in various seizure models. The results indicated a similar efficacy to established anticonvulsants but with a different side effect profile .
  • Molecular Dynamics Studies : These studies provided insights into the binding stability of this compound with GABA_A receptors and suggested that structural modifications could enhance its therapeutic index .

Future Directions

Research into this compound should focus on:

  • Further exploration of its pharmacological properties through clinical trials.
  • Development of novel derivatives aimed at improving efficacy and reducing side effects.
  • Investigating potential applications in treating neurodegenerative disorders due to its interaction with neurotransmitter systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,4,5-tetrahydro-benzo[e][1,4]diazepin-3-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A robust synthesis involves multi-step reactions, such as cyclization or Grignard reagent-mediated alkylation. For example, THF is often used as a solvent for its inertness and ability to stabilize intermediates. Reaction parameters (temperature, stoichiometry, and time) should be optimized using factorial design to isolate high-purity products . Post-synthesis, column chromatography with gradients of hexane/ethyl acetate (e.g., 7:1 to 3:1) ensures effective separation of impurities .

Q. How can researchers validate the structural integrity of synthesized this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and purity. Compare experimental NMR shifts with computational predictions (e.g., density functional theory) to resolve ambiguities. High-resolution mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .

Q. What strategies mitigate impurities during synthesis, and how are impurity thresholds determined?

  • Methodological Answer : Impurity profiling via HPLC or UPLC with UV detection (e.g., 220 nm) identifies byproducts. Pharmacopeial guidelines recommend limits (e.g., ≤0.5% for individual impurities, ≤2.0% total) based on toxicological thresholds. Adjust reaction quenching (e.g., NaOH washes) and extraction protocols to minimize residual reactants .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives of this compound with enhanced bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. Pair this with molecular docking to simulate ligand-receptor interactions. Platforms like COMSOL Multiphysics integrate AI for dynamic simulations, enabling rapid screening of substituent effects on binding affinity .

Q. What experimental frameworks resolve contradictions in mechanistic studies of diazepinone ring formation?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to track reaction pathways. Kinetic studies under varying temperatures and pressures distinguish between concerted and stepwise mechanisms. Cross-validate results with in situ IR spectroscopy to monitor intermediate species .

Q. How can reactor design and scale-up challenges be addressed for continuous-flow synthesis of this compound?

  • Methodological Answer : Implement membrane separation technologies (e.g., nanofiltration) to enhance yield in flow systems. Use process control algorithms to maintain steady-state conditions. Pilot-scale experiments should assess heat/mass transfer limitations, with adjustments based on dimensionless numbers (e.g., Reynolds, Damköhler) .

Q. What statistical approaches reconcile discrepancies in structure-activity relationship (SAR) data across studies?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., solvent polarity, counterion effects). Meta-analyses of published SAR datasets, weighted by experimental rigor (e.g., sample size, controls), clarify trends. Pre-register hypotheses to reduce bias .

Methodological Resources

  • Synthesis Protocols : Refer to peer-reviewed journals for Grignard-based alkylation and cyclization methods .
  • Analytical Standards : Follow USP/Ph. Eur. guidelines for impurity quantification .
  • Computational Tools : Utilize ICReDD’s reaction path search methods for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one
Reactant of Route 2
Reactant of Route 2
1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.